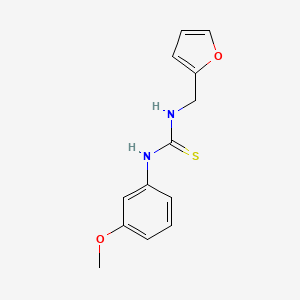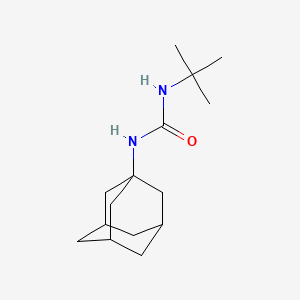
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as FMT, is a compound that belongs to the class of thiourea derivatives. It has been studied for its potential use in various scientific research applications, including as an anticancer agent and as a tool for studying the role of thiourea derivatives in biological systems.
Scientific Research Applications
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential use as an anticancer agent. In one study, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea was found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential use as a tool for studying the role of thiourea derivatives in biological systems. Thiourea derivatives have been found to have a variety of biological activities, including antioxidant, antimicrobial, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory properties. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a protective effect on the liver, reducing oxidative stress and inflammation in animal models of liver injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a high degree of selectivity for cancer cells, meaning it targets cancer cells while sparing normal cells. However, one limitation of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea analogs with improved solubility and bioavailability. Another area of focus is the exploration of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea and its effects on various signaling pathways and enzymes involved in cancer cell growth and survival.
Synthesis Methods
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of thiourea and a catalyst such as zinc chloride. Other methods involve the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of various reagents, such as sodium hydride or sodium methoxide.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHYAMRNBVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)